2-Chloro-9H-purine-8-carboxylic acid
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Overview
Description
2-Chloro-9H-purine-8-carboxylic acid is a heterocyclic compound that belongs to the purine family. It is characterized by a purine ring structure with a chlorine atom at the 2-position and a carboxylic acid group at the 8-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-9H-purine-8-carboxylic acid typically involves the chlorination of purine derivatives followed by carboxylation. One common method involves the reaction of 2-chloropurine with carbon dioxide under high pressure and temperature to introduce the carboxylic acid group at the 8-position .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process often includes optimization of reaction conditions to maximize yield and purity, as well as the use of catalysts to enhance reaction efficiency .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-9H-purine-8-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 2-position can be substituted with other nucleophiles, such as amines or thiols.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxo derivatives or reduction to form amino derivatives.
Hydrolysis: The carboxylic acid group can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Substitution: Reagents such as sodium azide or thiourea can be used for substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed
Scientific Research Applications
2-Chloro-9H-purine-8-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex purine derivatives.
Biology: Investigated for its potential as an enzyme inhibitor and its role in nucleotide metabolism.
Medicine: Explored for its anticancer and antiviral properties.
Industry: Utilized in the development of novel materials and as a precursor for various chemical syntheses.
Mechanism of Action
The mechanism of action of 2-Chloro-9H-purine-8-carboxylic acid involves its interaction with specific molecular targets, such as enzymes involved in nucleotide metabolism. The chlorine atom at the 2-position and the carboxylic acid group at the 8-position play crucial roles in its binding affinity and specificity . The compound can inhibit enzyme activity by mimicking natural substrates or by binding to active sites, thereby blocking enzymatic reactions .
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-9H-purine-6-carboxylic acid
- 2-Amino-6-chloro-9H-purine-9-acetic acid
- 2-Chloro-9-methyl-6-morpholino-9H-purine-8-carboxylic acid
Uniqueness
2-Chloro-9H-purine-8-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
CAS No. |
1044772-71-5 |
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Molecular Formula |
C6H3ClN4O2 |
Molecular Weight |
198.57 g/mol |
IUPAC Name |
2-chloro-7H-purine-8-carboxylic acid |
InChI |
InChI=1S/C6H3ClN4O2/c7-6-8-1-2-3(11-6)10-4(9-2)5(12)13/h1H,(H,12,13)(H,8,9,10,11) |
InChI Key |
URNYXEPNLKJELC-UHFFFAOYSA-N |
Canonical SMILES |
C1=C2C(=NC(=N1)Cl)N=C(N2)C(=O)O |
Origin of Product |
United States |
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